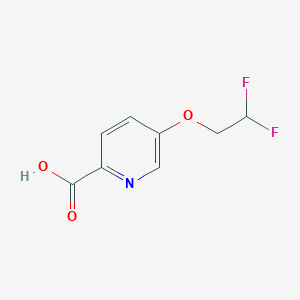
5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
Descripción general
Descripción
5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H7F2NO3. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 2,2-difluoro-ethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluoro-ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoro-ethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,2-Difluoro-ethoxy)-5-fluoro-benzoic acid: Similar in structure but with a benzoic acid core.
5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid: Similar pyridine derivative with a different substitution pattern.
Uniqueness
5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1097730-45-4 |
|---|---|
Fórmula molecular |
C8H7F2NO3 |
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-7(10)4-14-5-1-2-6(8(12)13)11-3-5/h1-3,7H,4H2,(H,12,13) |
Clave InChI |
IQPVMOFLYFFTLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1OCC(F)F)C(=O)O |
SMILES canónico |
C1=CC(=NC=C1OCC(F)F)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














